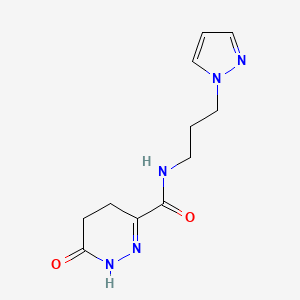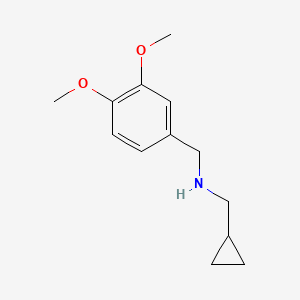
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with methyl groups and a sulfonamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound.
科学研究应用
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, particularly in the treatment of infections and cancer.
Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation. Molecular docking studies have shown that the compound can bind to the active sites of target enzymes, thereby blocking their function.
相似化合物的比较
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also contains a bromophenyl group and exhibits similar biological activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a bromophenyl group, known for its antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both a pyrazole ring and a sulfonamide group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and the exploration of new biological activities, making it a valuable compound in scientific research.
属性
分子式 |
C11H12BrN3O2S |
|---|---|
分子量 |
330.20 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12BrN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3,(H,13,14) |
InChI 键 |
HVVHMHOAAIILIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)


![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)


